2-(Prop-2-en-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
Overview
Description
2-(Prop-2-en-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a thiophene ring, a nitrile group, and a prop-2-en-1-ylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Addition of the nitrile group: This can be done via a nucleophilic substitution reaction.
Attachment of the prop-2-en-1-ylsulfanyl group: This step could involve a thiol-ene reaction or a similar method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound might undergo various substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound might exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
- 2-(Propylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
Uniqueness
The unique combination of the prop-2-en-1-ylsulfanyl group and the thiophene ring in 2-(Prop-2-en-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile may confer distinct electronic properties or biological activities compared to its analogs. This uniqueness could make it particularly valuable in specific applications, such as targeted drug design or the development of novel materials.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-2-7-17-13-10(9-14)5-6-11(15-13)12-4-3-8-16-12/h2-6,8H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBOULOQMGRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC(=N1)C2=CC=CS2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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